molecular formula C8H11ClFN B6175229 2-ethyl-6-fluoroaniline hydrochloride CAS No. 2551120-63-7

2-ethyl-6-fluoroaniline hydrochloride

Cat. No.: B6175229
CAS No.: 2551120-63-7
M. Wt: 175.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-6-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and fluoro groups at the 2 and 6 positions, respectively, and it forms a hydrochloride salt. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

The synthesis of 2-ethyl-6-fluoroaniline hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-ethyl-6-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethyl-6-fluoroaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-6-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in enzyme inhibition studies, it binds to the active site of the enzyme, blocking its activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2-ethyl-6-fluoroaniline hydrochloride can be compared with other similar compounds such as:

    2-ethyl-6-chloroaniline hydrochloride: Similar structure but with a chloro group instead of a fluoro group.

    2-ethyl-6-bromoaniline hydrochloride: Similar structure but with a bromo group instead of a fluoro group.

    2-ethyl-6-iodoaniline hydrochloride: Similar structure but with an iodo group instead of a fluoro group.

The uniqueness of this compound lies in its specific reactivity and properties conferred by the fluoro group, which can influence its chemical behavior and applications .

Properties

CAS No.

2551120-63-7

Molecular Formula

C8H11ClFN

Molecular Weight

175.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.